1-(Chlorosulfonyl)piperidin-4-yl acetate
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Overview
Description
1-(Chlorosulfonyl)piperidin-4-yl acetate is a chemical compound with the molecular formula C7H12ClNO4S and a molecular weight of 241.7 g/mol It is characterized by the presence of a piperidine ring substituted with a chlorosulfonyl group and an acetate ester
Preparation Methods
The synthesis of 1-(Chlorosulfonyl)piperidin-4-yl acetate typically involves the reaction of piperidine derivatives with chlorosulfonyl chloride and acetic anhydride under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents such as dichloromethane or chloroform to facilitate the reaction . The process involves the following steps:
Formation of the intermediate: Piperidine is reacted with chlorosulfonyl chloride to form the chlorosulfonyl piperidine intermediate.
Acetylation: The intermediate is then acetylated using acetic anhydride to yield this compound.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
1-(Chlorosulfonyl)piperidin-4-yl acetate undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, such as amines or alcohols, to form corresponding sulfonamide or sulfonate derivatives.
Hydrolysis: The acetate ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acid derivatives or reduction to form sulfide derivatives.
Common reagents used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(Chlorosulfonyl)piperidin-4-yl acetate has several applications in scientific research:
Pharmaceutical Synthesis: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those containing piperidine moieties.
Organic Chemistry: The compound serves as a building block for the synthesis of more complex organic molecules, facilitating the study of reaction mechanisms and the development of new synthetic methodologies.
Biological Research: It is employed in the modification of biomolecules, such as peptides and proteins, to study their structure and function.
Mechanism of Action
The mechanism of action of 1-(Chlorosulfonyl)piperidin-4-yl acetate involves its reactivity towards nucleophiles, which allows it to modify other molecules by forming covalent bonds. This reactivity is primarily due to the presence of the chlorosulfonyl group, which is highly electrophilic and readily reacts with nucleophiles such as amines, alcohols, and thiols. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it interacts with .
Comparison with Similar Compounds
1-(Chlorosulfonyl)piperidin-4-yl acetate can be compared with other similar compounds, such as:
1-(Chlorosulfonyl)piperidine: Lacks the acetate ester group, making it less versatile in certain synthetic applications.
4-(Chlorosulfonyl)piperidine-1-carboxylate: Contains a carboxylate group instead of an acetate ester, which may influence its reactivity and applications.
N-(Chlorosulfonyl)piperidine-4-carboxamide:
The uniqueness of this compound lies in its combination of the chlorosulfonyl group and the acetate ester, providing a balance of reactivity and stability that is useful in various synthetic and research applications.
Properties
IUPAC Name |
(1-chlorosulfonylpiperidin-4-yl) acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12ClNO4S/c1-6(10)13-7-2-4-9(5-3-7)14(8,11)12/h7H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNGOPDVKBYMBHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CCN(CC1)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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